molecular formula C21H15ClN6O2S B6583940 2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251625-80-5

2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6583940
CAS No.: 1251625-80-5
M. Wt: 450.9 g/mol
InChI Key: FYAVLEDPDDHFHR-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core. Key structural elements include:

  • Position 5: A methyl-substituted 1,2,4-oxadiazole ring, with a 4-(methylsulfanyl)phenyl substituent contributing hydrophobic and sulfur-based interactions.

This architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic systems. The methylsulfanyl group may enhance lipophilicity, influencing bioavailability and metabolic stability .

Properties

IUPAC Name

2-(2-chlorophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6O2S/c1-31-14-8-6-13(7-9-14)20-24-19(30-26-20)11-27-21(29)18-10-17(25-28(18)12-23-27)15-4-2-3-5-16(15)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVLEDPDDHFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazolo-Triazinone vs. Oxadiazole Derivatives

  • 2-(4-Chlorophenyl)-5-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]-1,3,4-Oxadiazole (CAS 491873-61-1): Replaces the pyrazolo-triazinone with a 1,3,4-oxadiazole core.
Property Target Compound CAS 491873-61-1
Core Structure Pyrazolo-triazinone 1,3,4-Oxadiazole
Molecular Weight ~465 g/mol (estimated) 317.73 g/mol
Key Functional Groups Chlorophenyl, methylsulfanyl Chlorophenyl, triazole-thio

Triazinone vs. Triazole Derivatives

  • 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one: Shares a triazinone ring but incorporates a nitrobenzoyl group, enhancing electron-withdrawing effects and acidity compared to the target compound’s methylsulfanyl substituent .

Substituent Modifications

Chlorophenyl vs. Fluorophenyl Groups

  • CAS 1251618-30-0 : Features a 3-chloro-4-fluorophenyl group on the oxadiazole ring. Fluorine’s electronegativity may increase metabolic stability and membrane permeability compared to methylsulfanyl .

Methylsulfanyl vs. Alkoxy Groups

  • 5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 942034-80-2): Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity compared to methylsulfanyl .
Substituent Methylsulfanyl Methoxy
LogP (estimated) ~3.5 ~2.8
Metabolic Stability Moderate (S-oxidation) High (resistant)

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